[1,3-Dimethyl-2,6-dioxo-7-(3-phenyl-propyl)-2,3,6,7-tetrahydro-1H-purin-8-ylsulfanyl]-acetic acid methyl ester
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Description
“[1,3-Dimethyl-2,6-dioxo-7-(3-phenyl-propyl)-2,3,6,7-tetrahydro-1H-purin-8-ylsulfanyl]-acetic acid methyl ester” is a complex organic compound. It is activated by various compounds such as allyl isothiocyanate (AITC), formalin, hydrogen peroxide, tear gas, and others . It has a molecular weight of 408.343 .
Scientific Research Applications
Synthesis and Reactivity
- The synthesis of complex esters and carboxylic acids is a key area of research, focusing on improving yields, stereoselectivity, and functional group tolerance. For instance, the study of acyl chain length and branching has shown significant effects on the enantioselectivity of enzymatic reactions, critical for producing pharmaceutical intermediates with high stereopurity (Sobolev et al., 2002).
- Research into the oxidation of esters explores the transformation of molecules into more complex or functionally diverse compounds, highlighting the significance of oxidative processes in organic synthesis and potential applications in material science and drug development (Skellon & Taylor, 2007).
Molecular Structure Analysis
- Investigations into the crystal packing of esters and acids reveal the influence of molecular structure on the solid-state properties of materials, which is crucial for the design of novel materials with specific optical, electronic, or mechanical properties (Mondal et al., 2008).
Biocatalysis and Bioengineering
- Expanding ester biosynthesis in microbial systems demonstrates the potential of bioengineering in producing esters for flavors, fragrances, and industrial applications, showcasing the intersection of biotechnology and organic chemistry for sustainable chemical synthesis (Rodriguez, Tashiro, & Atsumi, 2014).
Novel Synthetic Routes and Applications
- Research into the selective esterification of alcohols in the presence of water highlights advancements in green chemistry, aiming to develop more environmentally friendly chemical processes (Wang et al., 2012).
Properties
IUPAC Name |
methyl 2-[1,3-dimethyl-2,6-dioxo-7-(3-phenylpropyl)purin-8-yl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4S/c1-21-16-15(17(25)22(2)19(21)26)23(18(20-16)28-12-14(24)27-3)11-7-10-13-8-5-4-6-9-13/h4-6,8-9H,7,10-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYPLSTNHBYPYBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC(=O)OC)CCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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